5H-Oxazolo[3,2-a]pyridine-8-carbonitrile, 6-ethyl-2,3-dihydro-2,7-dimethyl-5-oxo-
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Overview
Description
6-ETHYL-2,7-DIMETHYL-5-OXO-2H,3H,5H-[1,3]OXAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a heterocyclic compound that features a fused oxazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-2,7-DIMETHYL-5-OXO-2H,3H,5H-[1,3]OXAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-2,7-DIMETHYL-5-OXO-2H,3H,5H-[1,3]OXAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
6-ETHYL-2,7-DIMETHYL-5-OXO-2H,3H,5H-[1,3]OXAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ETHYL-2,7-DIMETHYL-5-OXO-2H,3H,5H-[1,3]OXAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share similar heterocyclic structures and biological activities.
Imidazole Derivatives: Known for their wide range of applications in medicinal chemistry.
Thiazole Derivatives: Exhibit similar chemical reactivity and potential biological activities.
Uniqueness
6-ETHYL-2,7-DIMETHYL-5-OXO-2H,3H,5H-[1,3]OXAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-ethyl-2,7-dimethyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-4-9-8(3)10(5-13)12-14(11(9)15)6-7(2)16-12/h7H,4,6H2,1-3H3 |
InChI Key |
DANKNYDPEUIIOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C2N(C1=O)CC(O2)C)C#N)C |
Origin of Product |
United States |
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